molecular formula C13H9BrN4O3S B3708299 N-[(5-bromopyridin-2-yl)carbamothioyl]-2-nitrobenzamide

N-[(5-bromopyridin-2-yl)carbamothioyl]-2-nitrobenzamide

Cat. No.: B3708299
M. Wt: 381.21 g/mol
InChI Key: GFSSKFVKVOYATH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromopyridin-2-yl)carbamothioyl]-2-nitrobenzamide typically involves the reaction of 5-bromopyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-nitroaniline in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromopyridin-2-yl)carbamothioyl]-2-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination reactions.

Major Products Formed

    Oxidation: Formation of N-[(5-bromopyridin-2-yl)carbamothioyl]-2-aminobenzamide.

    Reduction: Formation of N-[(5-aminopyridin-2-yl)carbamothioyl]-2-nitrobenzamide.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-[(5-bromopyridin-2-yl)carbamothioyl]-2-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(5-bromopyridin-2-yl)carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby preventing their normal function. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide
  • N-[(5-bromopyridin-2-yl)carbamothioyl]-5-chloronaphthalene-1-carboxamide
  • N-[(5-bromopyridin-2-yl)carbamothioyl]-2,6-dimethoxybenzamide

Uniqueness

N-[(5-bromopyridin-2-yl)carbamothioyl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a bromine atom on the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity to the compound, making it distinct from other similar compounds. The nitro group enhances the compound’s electron-withdrawing capability, while the bromine atom provides a site for further functionalization through substitution reactions .

Properties

IUPAC Name

N-[(5-bromopyridin-2-yl)carbamothioyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O3S/c14-8-5-6-11(15-7-8)16-13(22)17-12(19)9-3-1-2-4-10(9)18(20)21/h1-7H,(H2,15,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSSKFVKVOYATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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